molecular formula C9H19N3O2 B13170237 tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate

tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate

Cat. No.: B13170237
M. Wt: 201.27 g/mol
InChI Key: IKRRHEPLPBZXKU-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an N-methyl substituent, and a 2-carbamimidoylethyl side chain. The carbamimidoyl group (–C(=NH)NH₂) imparts amidine-like properties, enabling hydrogen bonding and ionic interactions, which are critical in medicinal chemistry for targeting enzymes or receptors .

Properties

Molecular Formula

C9H19N3O2

Molecular Weight

201.27 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12(4)6-5-7(10)11/h5-6H2,1-4H3,(H3,10,11)

InChI Key

IKRRHEPLPBZXKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-carbamimidoylethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-carbamimidoylethyl)-N-methylcarbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Carbamimidoyl vs. Hydroxycarbamimidoyl : The target compound’s 2-carbamimidoylethyl group (–CH₂CH₂–C(=NH)NH₂) enhances basicity and hydrogen-bonding capacity compared to the hydroxylated analog in . This makes it more suitable for interactions with acidic residues in enzymes .
  • N-Methyl vs. Unsubstituted Amines: The N-methyl group in the target compound reduces nucleophilicity, improving stability against hydrolysis compared to non-methylated analogs like tert-butyl (2-aminoethyl)carbamate .

Pharmacological Potential

  • Enzyme Inhibition : The amidine group in the target compound mimics the transition state of peptide bond hydrolysis, making it a candidate for protease or kinase inhibition, akin to GSK-3 inhibitors in .
  • Solubility and Bioavailability : The tert-butyl group enhances lipophilicity, but the polar carbamimidoyl moiety may counterbalance this, improving aqueous solubility compared to purely aromatic analogs (e.g., ).

Challenges and Limitations

  • Synthetic Complexity : Introducing the carbamimidoyl group requires stringent conditions to avoid side reactions, such as over-oxidation or hydrolysis, which are less problematic in simpler carbamates (e.g., ).
  • Stability in Biological Systems : While the Boc group offers temporary protection, the amidine functionality may confer sensitivity to pH changes, necessitating further stabilization strategies .

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